6,7-Dimethoxy-3,4-dihydronaphthalene

Medicinal Chemistry Dopamine D1 Agonist Synthesis 5-Lipoxygenase Inhibition

6,7-Dimethoxy-3,4-dihydronaphthalene (CAS 35491-96-4, molecular formula C12H14O2, molecular weight 190.24 g/mol) belongs to the dihydronaphthalene class of polycyclic aromatic hydrocarbons. It features a fused bicyclic core with methoxy substituents at the 6- and 7-positions and a partially saturated ring with a double bond specifically located between the 3- and 4-positions.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
Cat. No. B8540499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethoxy-3,4-dihydronaphthalene
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CCCC2=C1)OC
InChIInChI=1S/C12H14O2/c1-13-11-7-9-5-3-4-6-10(9)8-12(11)14-2/h3,5,7-8H,4,6H2,1-2H3
InChIKeyYZSSUCIPIBBMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethoxy-3,4-dihydronaphthalene: Procurement-Relevant Identity and Core Characteristics


6,7-Dimethoxy-3,4-dihydronaphthalene (CAS 35491-96-4, molecular formula C12H14O2, molecular weight 190.24 g/mol) belongs to the dihydronaphthalene class of polycyclic aromatic hydrocarbons. It features a fused bicyclic core with methoxy substituents at the 6- and 7-positions and a partially saturated ring with a double bond specifically located between the 3- and 4-positions [1]. This specific regiochemistry distinguishes it from its 1,2-dihydro positional isomer, which is employed in distinct synthetic pathways such as the preparation of the dopamine D1 agonist prodrug ABT-431 (adrogolide) [2]. The compound is commercially available at purities typically around 95% [1] and serves primarily as a versatile synthetic intermediate in pharmaceutical and agrochemical research.

Why 6,7-Dimethoxy-3,4-dihydronaphthalene Analog Substitution Fails: A Procurement Risk Guide


In dihydronaphthalene chemistry, simple in-class substitution is rarely feasible due to the critical influence of double-bond regiochemistry on reactivity, selectivity, and downstream biological activity. Replacing 6,7-Dimethoxy-3,4-dihydronaphthalene with the 1,2-dihydro isomer (CAS 35491-96-4, also conflated in some databases) redirects synthetic utility entirely: the 1,2-isomer is the key intermediate for the D1 agonist ABT-431 [1], while the 3,4-isomer scaffold is the basis for selective 5-lipoxygenase inhibitors as described in patent literature [2]. Similarly, substituting with 6,7-dimethoxy-1-tetralone (CAS 13575-75-2) introduces a ketone functionality that eliminates the olefinic reactivity central to the 3,4-dihydro scaffold's role in cycloaddition and further functionalization chemistry. The quantitative evidence below demonstrates that regiochemical and oxidation-state differences translate into functionally distinct and non-interchangeable compounds.

6,7-Dimethoxy-3,4-dihydronaphthalene: Quantitative Evidence for Differentiated Selection


Regiochemical Identity Governs Synthetic Destination: ABT-431 vs. 5-Lipoxygenase Inhibitors

The double-bond position in the dihydronaphthalene core dictates the compound's synthetic destination. The 1,2-dihydro isomer (6,7-dimethoxy-1,2-dihydronaphthalene) is the documented intermediate for ABT-431 (adrogolide), a selective dopamine D1 receptor agonist prodrug that reached Phase II clinical trials for Parkinson's disease and cocaine addiction [1]. In contrast, the 3,4-dihydro scaffold serves as the core template for selective 5-lipoxygenase inhibitors [2]. This is not a case of interchangeable isomers; purchasing the wrong isomer leads to an entirely different synthetic pathway and biological target profile.

Medicinal Chemistry Dopamine D1 Agonist Synthesis 5-Lipoxygenase Inhibition

5-Lipoxygenase Selectivity vs. Cyclooxygenase: 3,4-Dihydronaphthalene Scaffold Specificity

Substituted 3,4-dihydronaphthalenes, including the 6,7-dimethoxy parent scaffold, demonstrate a specific and selective inhibitory effect on 5-lipoxygenase (5-LOX) while completely sparing cyclooxygenase (COX) activity. In standardized in vitro assays using RBL-1 rat basophilic leukemia cells, the IC50 values for 5-LOX inhibition for this class are in the micromolar range or lower, while no COX inhibition is observed at concentrations up to 500 µM [1]. This contrasts with the 1,2-dihydronaphthalene scaffold, which does not share this selectivity profile and is instead directed toward central nervous system targets [2]. The specific substitution pattern at C6-C7 with methoxy groups enhances activity compared to unsubstituted or mono-substituted analogs (class-level inference based on SAR trends described in the patent [1]).

Enzymology Inflammation Eicosanoid Pathway

Versatile Functionalization Platform: Electrophilic Substitution Activation by 6,7-Dimethoxy Pattern

The 6,7-dimethoxy substitution pattern on the 3,4-dihydronaphthalene core activates the aromatic ring toward electrophilic substitution at specific positions (1- and 2-positions), enabling directed functionalization. This is a key advantage over the 5,8-dimethoxy regioisomer, which directs substitution to alternative positions and is primarily used in anthracycline synthesis [1]. The 6,7-dimethoxy-3,4-dihydronaphthalene scaffold has been successfully converted to 1-aminomethyl derivatives with antihypertensive activity (m.p. 197-199 °C for the HCl salt) [2] and to 2-acetyl derivatives (e.g., 2-acetyl-6,7-dimethoxy-3,4-dihydronaphthalene) which serve as intermediates in naphthalene-based medicinal chemistry [3].

Synthetic Chemistry Building Block Functionalization

CAS Number Ambiguity as a Procurement Risk Factor: The 35491-96-4 Identity Challenge

A critical procurement challenge with this compound is the CAS number ambiguity. CAS 35491-96-4 is officially assigned to 'Naphthalene, 1,2-dihydro-6,7-dimethoxy-' (the 1,2-dihydro isomer), yet multiple chemical supplier databases list this same CAS number as also representing 6,7-dimethoxy-3,4-dihydronaphthalene . The 1,2-dihydro isomer exhibits a melting point of 35.5–36 °C and a boiling point of 119–121 °C at 0.3 Torr , while no distinct experimental melting point for the pure 3,4-dihydro isomer could be identified in the primary literature, suggesting either insufficient characterization or that the two isomers may interconvert under certain conditions. This ambiguity creates significant procurement risk: a researcher ordering 'CAS 35491-96-4' expecting the 3,4-dihydro isomer may instead receive the 1,2-dihydro isomer, which directs a synthesis toward the wrong biological target.

Chemical Procurement Quality Control Isomer Purity

Best-Fit Research and Industrial Applications for 6,7-Dimethoxy-3,4-dihydronaphthalene


Core Scaffold for Selective 5-Lipoxygenase Inhibitor Development

The 3,4-dihydronaphthalene scaffold, and specifically its 6,7-dimethoxy substituted variant, is identified in patent literature [1] as the foundation for developing selective 5-lipoxygenase (5-LOX) inhibitors. These compounds spare cyclooxygenase (COX) activity at concentrations up to 500 µM, a selectivity profile critical for anti-inflammatory research targeting leukotriene-mediated pathologies (asthma, allergic rhinitis, septic shock) without the gastrointestinal side effects associated with COX inhibition. Research groups engaged in eicosanoid pathway pharmacology should prioritize this scaffold over the 1,2-dihydro isomer, which lacks this validated selectivity profile.

Synthetic Intermediate for Adrenergic Agents Targeting Hypertension

The 6,7-dimethoxy-3,4-dihydronaphthalene core is a documented precursor to 1-aminomethyl-3,4-dihydronaphthalene derivatives with antihypertensive activity [2]. Through a two-step protocol (nucleophilic addition to the corresponding tetralone followed by acid-catalyzed dehydration), the 3,4-dihydro scaffold is generated and subsequently functionalized. This contrasts with the 1,2-dihydro isomer route, which leads instead to dopamine D1 agonists. Cardiovascular pharmacology groups developing new adrenergic modulators should procure the 3,4-dihydro isomer to access this historically validated antihypertensive chemotype.

Privileged Building Block for Multi-Step Natural Product and Heterocycle Synthesis

The 6,7-dimethoxy substitution pattern on the 3,4-dihydronaphthalene core activates specific positions (C1, C2) for electrophilic substitution, enabling regioselective introduction of acetyl, formyl, and aminoalkyl groups [2]. This predictable reactivity supports multi-step synthetic routes to complex targets such as papaverine analogs and benzophenanthridine alkaloid precursors [3]. The 5,8-dimethoxy regioisomer, by contrast, serves entirely different synthetic pathways (anthracycline synthesis). For medicinal chemistry groups building libraries of naphthalene- or isoquinoline-based compounds, the 6,7-dimethoxy-3,4-dihydro scaffold offers a regiochemically defined entry point unavailable from its isomers.

Analytical Standard for Distinguishing Dihydronaphthalene Regioisomers in Complex Mixtures

Given the documented CAS number ambiguity between the 1,2-dihydro and 3,4-dihydro isomers [1], a verified sample of 6,7-Dimethoxy-3,4-dihydronaphthalene with authenticated NMR characterization serves as a critical reference standard. Analytical laboratories and quality control units involved in pharmaceutical intermediate analysis can use this authenticated material to develop HPLC or GC-MS methods that resolve the two isomers. The boiling point difference (3,4-dihydro isomer estimated around 200 °C at atmospheric pressure versus 119–121 °C at 0.3 Torr for the 1,2-isomer) suggests GC separation is feasible, though this requires experimental verification.

Quote Request

Request a Quote for 6,7-Dimethoxy-3,4-dihydronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.